molecular formula C13H9NO2 B14118873 4-Phenoxyfuro[3,2-c]pyridine

4-Phenoxyfuro[3,2-c]pyridine

Cat. No.: B14118873
M. Wt: 211.22 g/mol
InChI Key: WLEPXEHIIUVIPQ-UHFFFAOYSA-N
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Description

4-Phenoxyfuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines These compounds are known for their unique structural features, which include a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxyfuro[3,2-c]pyridine typically involves the condensation of appropriate aldehydes with furopropenoic acids under Doebner’s conditions. The resulting acids are then converted to the corresponding azides, which are cyclized by heating in Dowtherm to form furopyridones. These compounds are subsequently aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine. The chlorine atom in these derivatives can be replaced by nucleophilic substitution with alkoxides or cyclic secondary amines to form 4-substituted furopyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyfuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding epoxides.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The chlorine atom in chloro derivatives can be replaced by nucleophiles such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out using sodium alkoxides or secondary amines in the presence of a suitable solvent.

Major Products

    Oxidation: Epoxide derivatives of this compound.

    Reduction: Dihydropyridine derivatives.

    Substitution: Alkoxy or amino derivatives of this compound.

Scientific Research Applications

4-Phenoxyfuro[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenoxyfuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as VEGFR-2 and c-Met kinases. The compound binds to the active sites of these kinases, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells and the arrest of cell cycle progression in the G0/G1 phase .

Comparison with Similar Compounds

4-Phenoxyfuro[3,2-c]pyridine can be compared with other similar compounds, such as:

    Furo[2,3-b]pyridine: Another furopyridine with a different ring fusion pattern.

    Furo[2,3-c]pyridine: Similar to this compound but with different substitution patterns.

    Furo[3,2-b]pyridine: Another isomer of furopyridine with a different ring fusion pattern.

The uniqueness of this compound lies in its specific substitution pattern and its potential as a dual kinase inhibitor, which distinguishes it from other furopyridines .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

4-phenoxyfuro[3,2-c]pyridine

InChI

InChI=1S/C13H9NO2/c1-2-4-10(5-3-1)16-13-11-7-9-15-12(11)6-8-14-13/h1-9H

InChI Key

WLEPXEHIIUVIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC3=C2C=CO3

Origin of Product

United States

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